N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including a thiazole ring, a thiophene ring, and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves several steps, typically starting with the formation of the thiazole ring. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and a carbonyl compound. The thiophene ring can be introduced through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur. The final step involves the coupling of the thiazole and thiophene rings with a furan-2-carboxamide moiety under appropriate reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Cyclization: Intramolecular cyclization reactions can occur under acidic or basic conditions, leading to the formation of additional ring structures
Scientific Research Applications
N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of organic semiconductors and materials for electronic applications
Mechanism of Action
The mechanism of action of N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazole derivatives: Compounds with a thiazole ring also show potential as therapeutic agents and are used in drug development.
Furan derivatives: These compounds are known for their applications in organic synthesis and materials science.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can lead to diverse biological activities and applications .
Properties
Molecular Formula |
C14H9N3O2S2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(cyanomethyl)-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H9N3O2S2/c15-6-5-11-16-12(10-4-2-8-20-10)14(21-11)17-13(18)9-3-1-7-19-9/h1-4,7-8H,5H2,(H,17,18) |
InChI Key |
IHFDTQSAYUFCRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(N=C(S2)CC#N)C3=CC=CS3 |
Origin of Product |
United States |
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